molecular formula C13H13N3OS2 B5705812 3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide

3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide

Cat. No. B5705812
M. Wt: 291.4 g/mol
InChI Key: NVXINTOBKXVZMP-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide, also known as DTBC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DTBC is a thioamide derivative that exhibits a broad range of biological activities, making it a promising candidate for drug development and other research purposes.

Mechanism of Action

3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide exerts its biological effects through various mechanisms of action, including inhibition of enzymes, modulation of gene expression, and interference with cellular signaling pathways. For example, 3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide has been found to exhibit a range of biochemical and physiological effects, including induction of apoptosis in cancer cells, reduction of inflammatory cytokine production, and scavenging of free radicals. 3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide has also been shown to modulate the activity of certain enzymes involved in metabolic pathways.

Advantages and Limitations for Lab Experiments

3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide has several advantages for use in laboratory experiments, including its low toxicity and ease of synthesis. However, one limitation is its relatively low solubility in aqueous solutions, which can limit its bioavailability and effectiveness.

Future Directions

There are several potential future directions for research on 3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide, including further exploration of its mechanisms of action, optimization of its chemical structure for improved efficacy, and investigation of its potential as a therapeutic agent for various diseases. Additionally, 3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide may have applications in fields such as agriculture and environmental science, where its antimicrobial and antioxidant properties could be useful.

Synthesis Methods

3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzoyl chloride with thiosemicarbazide in the presence of a base. The resulting intermediate is then reacted with 2-bromo-1,3-thiazole to yield 3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide.

Scientific Research Applications

3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. 3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide has also been investigated for its potential as a diagnostic tool for certain diseases.

properties

IUPAC Name

3,5-dimethyl-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS2/c1-8-5-9(2)7-10(6-8)11(17)15-12(18)16-13-14-3-4-19-13/h3-7H,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXINTOBKXVZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=NC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide

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